4-cyclohexyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
CAS No.: 799252-63-4
Cat. No.: VC21509716
Molecular Formula: C18H22N2O2S
Molecular Weight: 330.4g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 799252-63-4 |
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Molecular Formula | C18H22N2O2S |
Molecular Weight | 330.4g/mol |
IUPAC Name | 4-cyclohexyl-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Standard InChI | InChI=1S/C18H22N2O2S/c21-23(22,20-14-17-8-4-5-13-19-17)18-11-9-16(10-12-18)15-6-2-1-3-7-15/h4-5,8-13,15,20H,1-3,6-7,14H2 |
Standard InChI Key | QVVCGVKXFJXZHX-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=N3 |
Canonical SMILES | C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=N3 |
Introduction
Structure and Physicochemical Properties
Chemical Structure
4-cyclohexyl-N-(pyridin-2-ylmethyl)benzenesulfonamide features a 4-cyclohexylbenzene group connected to a pyridin-2-ylmethyl group via a sulfonamide bridge. The structure can be represented by the molecular formula C₁₈H₂₂N₂O₂S, which is comparable to the related compound 4-cyclohexyl-N-(4-methylpyridin-2-yl)benzenesulfonamide (C₁₈H₂₂N₂O₂S) described in search result . The compound contains a total of 44 atoms, including two nitrogen atoms, two oxygen atoms, and one sulfur atom .
Physical and Chemical Properties
Based on structural analogues, 4-cyclohexyl-N-(pyridin-2-ylmethyl)benzenesulfonamide likely has a molecular weight of approximately 330 g/mol, similar to its close structural relative 4-cyclohexyl-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide . The compound likely exhibits limited water solubility due to the presence of the hydrophobic cyclohexyl and aromatic groups, while showing better solubility in organic solvents such as dichloromethane, chloroform, and DMSO. The presence of the sulfonamide group (-SO₂NH-) makes it slightly acidic, with an estimated pKa value in the range of 9-10, typical for aromatic sulfonamides.
Spectroscopic Characteristics
The spectroscopic profile of 4-cyclohexyl-N-(pyridin-2-ylmethyl)benzenesulfonamide would likely show characteristic features in various spectroscopic techniques:
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IR spectroscopy: Strong absorption bands at approximately 1320-1150 cm⁻¹ (S=O asymmetric and symmetric stretching) and 3250-3200 cm⁻¹ (N-H stretching)
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¹H NMR: Signals for aromatic protons (7.0-8.5 ppm), N-H proton (8.0-9.0 ppm), methylene protons of the pyridin-2-ylmethyl group (4.0-4.5 ppm), and cyclohexyl protons (1.0-2.0 ppm)
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¹³C NMR: Signals for aromatic carbons (120-150 ppm), methylene carbon (40-50 ppm), and cyclohexyl carbons (25-45 ppm)
Synthesis Methods
General Synthetic Approaches
The synthesis of 4-cyclohexyl-N-(pyridin-2-ylmethyl)benzenesulfonamide can be achieved through several methods based on established sulfonamide synthesis protocols. One potential route involves the reaction of a sulfonyl chloride derivative with an appropriate amine under basic conditions .
Synthetic Route from Alkyl-4-halophenylsulfonate
Based on the patent information provided in search result , a viable synthetic approach could involve the reaction of 4-cyclohexylbenzene-1-sulfonyl chloride (or the corresponding alkyl sulfonate) with 2-pyridinylmethylamine:
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Preparation of 4-cyclohexylbenzene-1-sulfonyl chloride from 4-cyclohexylbenzene-1-sulfonic acid or direct sulfonation of cyclohexylbenzene followed by chlorination
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Reaction of the sulfonyl chloride with 2-pyridinylmethylamine in the presence of a base (such as triethylamine or pyridine) in an appropriate solvent (dichloromethane or toluene)
Optimization and Purification
The synthesis can be optimized by adjusting reaction parameters:
Parameter | Optimal Range | Notes |
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Temperature | 80-100°C | Higher temperatures may accelerate the reaction but could lead to side products |
Reaction Time | 6-10 hours | Longer reaction times may be needed for complete conversion |
Solvent | Dry benzene or toluene | Anhydrous conditions are preferred to prevent hydrolysis |
Base | Triethylamine or pyridine | To neutralize the acid generated during the reaction |
Molar Ratio (Sulfonate:Amine) | 1:1.2 | Slight excess of amine to ensure complete conversion |
Purification can be achieved through recrystallization from appropriate solvents or column chromatography using silica gel with appropriate eluent systems .
Biological Activities and Structure-Activity Relationships
Structure-Activity Relationships
Several structural features of 4-cyclohexyl-N-(pyridin-2-ylmethyl)benzenesulfonamide may contribute to its biological activity:
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The sulfonamide group (-SO₂NH-): Critical for interaction with various biological targets, particularly through hydrogen bonding
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The cyclohexyl group: Provides hydrophobicity and may enhance binding to hydrophobic pockets in target proteins
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The pyridine ring: Introduces a basic nitrogen that can participate in hydrogen bonding and potentially interact with acidic residues in target proteins
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The methylene linker between the pyridine and the sulfonamide: Provides conformational flexibility, potentially allowing the molecule to adopt optimal binding conformations
Comparison with Related Compounds
Compound | Structural Differences | Potential Impact on Activity |
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4-cyclohexyl-N-(4-methylpyridin-2-yl)benzenesulfonamide | Additional methyl group on pyridine ring | May affect binding affinity and selectivity through steric effects and altered electronic distribution |
N-{2-[Cyano(pyridine-2-yl)methyl]cyclohexyl}-4-methylbenzenesulfonamide | Different arrangement of functional groups with addition of cyano group | May target different binding pockets and exhibit different biological activities |
4-cyclohexyl-N-(2-{4-[(4-cyclohexylphenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide | Much larger molecule with additional cyclohexyl, piperazine, and sulfonyl groups | Likely to have significantly different binding properties and biological activities |
Analytical Methods and Characterization
Chromatographic Methods
High-performance liquid chromatography (HPLC) with UV detection is particularly suitable for analyzing sulfonamide compounds. Typical conditions might include:
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Column: C18 reversed-phase
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Mobile phase: Acetonitrile/water gradient with 0.1% formic acid
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Detection: UV at 254 nm (characteristic absorption for aromatic systems)
Spectroscopic Methods
Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of approximately 330 g/mol, with fragmentation patterns characteristic of sulfonamides, including the loss of SO₂ (64 mass units) .
Structure Confirmation
Structural confirmation can be achieved through a combination of spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy: Both ¹H and ¹³C NMR can provide detailed information about the carbon-hydrogen framework of the molecule
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Infrared (IR) spectroscopy: Can confirm the presence of key functional groups, particularly the sulfonamide group
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X-ray crystallography: If suitable crystals can be grown, this technique can provide definitive structural information, including bond lengths, angles, and three-dimensional arrangement
Computational Analysis
Computational methods can provide additional insights into the properties of 4-cyclohexyl-N-(pyridin-2-ylmethyl)benzenesulfonamide:
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Molecular docking studies: Can predict potential binding modes with target proteins
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Quantum mechanical calculations: Can provide information about electronic structure, reactivity, and spectroscopic properties
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Molecular dynamics simulations: Can investigate the conformational behavior of the molecule in various environments
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